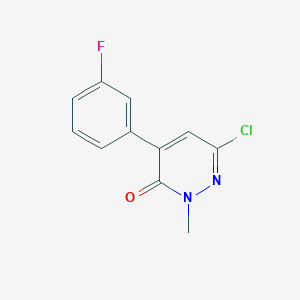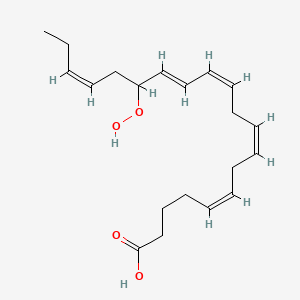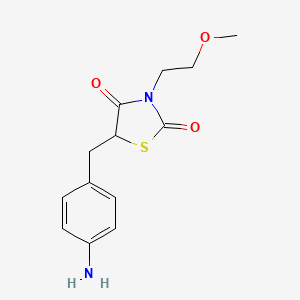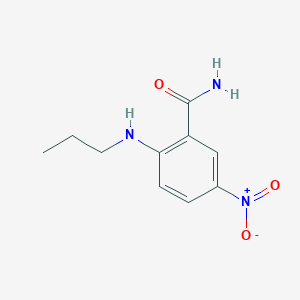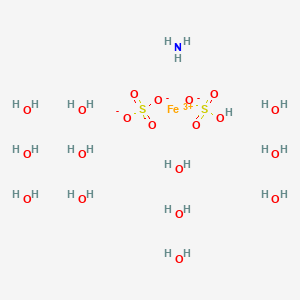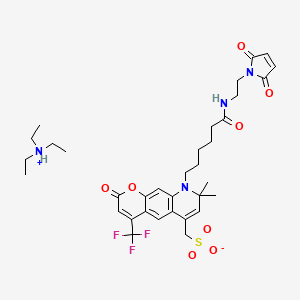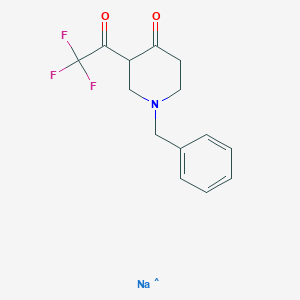
1-Benzyl-3-(trifluoroacetyl)piperidin-4-one, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(trifluoroacetyl)piperidin-4-one, sodium salt is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound features a piperidinone core substituted with a benzyl group and a trifluoroacetyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one typically involves the following steps:
Formation of Piperidinone Core: The piperidinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Addition of Trifluoroacetyl Group: The trifluoroacetyl group is added through an acylation reaction, typically using trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(trifluoroacetyl)piperidin-4-one, sodium salt has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one involves its interaction with specific molecular targets. The trifluoroacetyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(trifluoromethyl)piperidin-4-ol: This compound shares a similar piperidinone core but differs in the functional groups attached.
1-Benzyl-3-(trifluoromethyl)piperidin-4-one: Another structurally related compound with a trifluoromethyl group instead of a trifluoroacetyl group.
Uniqueness: 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one, sodium salt is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets.
Eigenschaften
Molekularformel |
C14H14F3NNaO2 |
|---|---|
Molekulargewicht |
308.25 g/mol |
InChI |
InChI=1S/C14H14F3NO2.Na/c15-14(16,17)13(20)11-9-18(7-6-12(11)19)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2; |
InChI-Schlüssel |
CLNUOLOOOWBJHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(C1=O)C(=O)C(F)(F)F)CC2=CC=CC=C2.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate](/img/structure/B15340558.png)
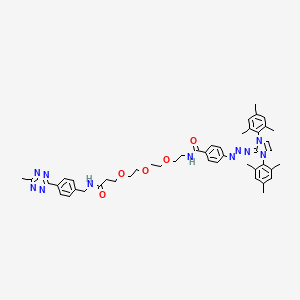
![7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B15340587.png)

![Methyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B15340609.png)
